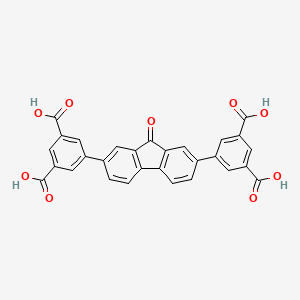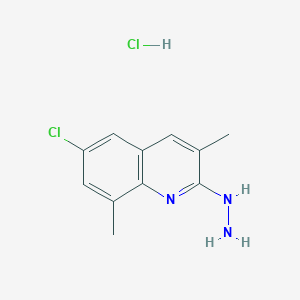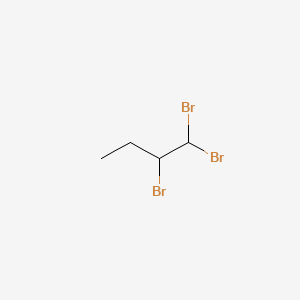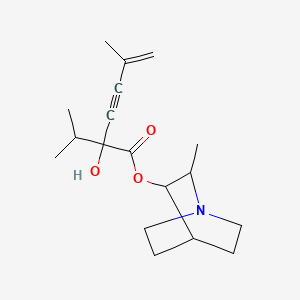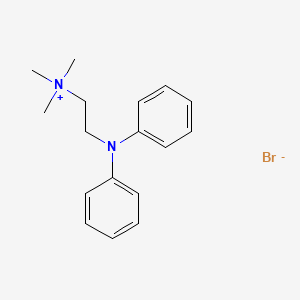
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate is a chemical compound with the molecular formula C10H23ClO5P2S It is known for its unique structure and properties, making it a subject of interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate typically involves the reaction of chloromethyl isopropyl carbonate with diisopropyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient methods to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.
化学反应分析
Types of Reactions
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphates and phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphines and other reduced phosphorus compounds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonates, while nucleophilic substitution can produce a variety of substituted phosphates.
科学研究应用
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of various chemicals and materials, including flame retardants and plasticizers.
相似化合物的比较
Similar Compounds
Chloromethyl isopropyl carbonate: Similar in structure but lacks the phosphinothioyl group.
Diisopropyl phosphorochloridothioate: Shares the phosphinothioyl group but differs in other substituents.
Uniqueness
(Chloromethyl-isopropoxy-phosphinothioyl) diisopropyl phosphate is unique due to its combination of chloromethyl, isopropoxy, and phosphinothioyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
属性
| 3818-80-2 | |
分子式 |
C10H23ClO5P2S |
分子量 |
352.75 g/mol |
IUPAC 名称 |
[chloromethyl(propan-2-yloxy)phosphinothioyl] dipropan-2-yl phosphate |
InChI |
InChI=1S/C10H23ClO5P2S/c1-8(2)13-17(19,7-11)16-18(12,14-9(3)4)15-10(5)6/h8-10H,7H2,1-6H3 |
InChI 键 |
BJVZHILYTYOYAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OP(=S)(CCl)OP(=O)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


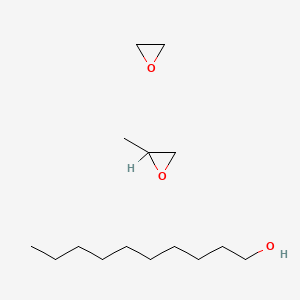
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)


